molecular formula C10H15N3O3S B14835216 N-(4-Cyclopropoxy-5-(methylamino)pyridin-3-YL)methanesulfonamide

N-(4-Cyclopropoxy-5-(methylamino)pyridin-3-YL)methanesulfonamide

Cat. No.: B14835216
M. Wt: 257.31 g/mol
InChI Key: OCIPQYJKOLMKEG-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-5-(methylamino)pyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H15N3O3S and a molecular weight of 257.313 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group, a methylamino group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for monitoring the reaction progress and verifying the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropoxy-5-(methylamino)pyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-Cyclopropoxy-5-(methylamino)pyridin-3-YL)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-5-(methylamino)pyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Cyclopropoxy-5-(methylamino)pyridin-3-YL)methanesulfonamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[4-cyclopropyloxy-5-(methylamino)pyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-11-8-5-12-6-9(13-17(2,14)15)10(8)16-7-3-4-7/h5-7,11,13H,3-4H2,1-2H3

InChI Key

OCIPQYJKOLMKEG-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=CC(=C1OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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